molecular formula C7H6Cl2O B3025569 2,3-Dichloro-4-methylphenol CAS No. 33963-35-8

2,3-Dichloro-4-methylphenol

Cat. No. B3025569
CAS RN: 33963-35-8
M. Wt: 177.02 g/mol
InChI Key: MCCTUAKNFRUXLR-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methylphenol is a chemical compound with the CAS Number: 33963-35-8 . It has a molecular weight of 177.03 .


Molecular Structure Analysis

The InChI code for 2,3-Dichloro-4-methylphenol is 1S/C7H6Cl2O/c1-4-2-3-5 (10)7 (9)6 (4)8/h2-3,10H,1H3 . This indicates that the compound has 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2,3-Dichloro-4-methylphenol has a molecular weight of 177.03 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Environmental Monitoring and Analysis

2,3-Dichloro-4-methylphenol has been extensively studied in the context of environmental monitoring. Research has shown its presence in various environmental matrices, highlighting the need for effective detection and analysis methods. For instance, Castillo, Puig, and Barceló (1997) demonstrated a method for determining phenolic compounds, including 2,3-Dichloro-4-methylphenol, in water using liquid-solid extraction followed by liquid chromatography. This method allows for accurate detection of these compounds in environmental samples (Castillo, Puig, & Barceló, 1997).

Advanced Detection Techniques

Advanced detection techniques for phenolic compounds, including 2,3-Dichloro-4-methylphenol, have been developed. For example, Bing (2011) used a high-field asymmetric waveform ion mobility spectrometer for the detection of various phenolic compounds. This technique enhances the separation and sensitivity of detection, which is crucial for environmental and industrial monitoring (Bing, 2011).

Analytical Methods in Pharmaceutical and Cosmetic Samples

Guijarro et al. (1991) explored an electroanalytical study for the determination of 4-chloro-3-methylphenol, a related compound, in pharmaceutical and cosmetic samples. Their method, involving differential pulse voltammetry, highlights the importance of these compounds in quality control and safety assessment in the pharmaceutical and cosmetic industries (Guijarro et al., 1991).

Pollution Treatment and Environmental Safety

The oxidation of 4-chloro-3-methylphenol, a closely related compound, in various phases has been studied for environmental safety applications. Kronholm et al. (2002) investigated its oxidation in both liquid and vapor phases, providing insights into methods for treating pollutants and ensuring environmental safety (Kronholm et al., 2002).

Phototransformation in Natural Environments

The study of the phototransformation of 4-chloro-2-methylphenol in water by Vialaton et al. (1998) is relevant to understanding the behavior of similar compounds under environmental conditions. Their research provides crucial information on how these compounds can transform and degrade in natural water sources, influenced by factors like light and organic substances (Vialaton et al., 1998).

Anaerobic Degradation of Phenolic Compounds

Sreekanth et al. (2009) investigated the anaerobic degradation of various phenolic compounds, including 2-chloro-5-methylphenol, in wastewater treatment. This research is significant for understanding the biodegradation processes of phenolic compounds in wastewater treatment facilities (Sreekanth et al., 2009).

Safety And Hazards

The safety information for 2,3-Dichloro-4-methylphenol includes pictograms GHS07, a signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

2,3-dichloro-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCTUAKNFRUXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487259
Record name Phenol, dichloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-methylphenol

CAS RN

62609-00-1
Record name Phenol, dichloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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